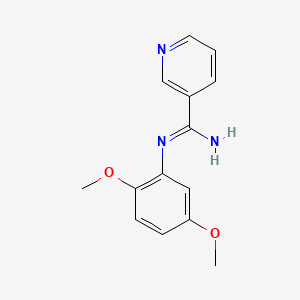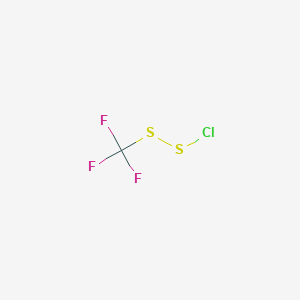
(Chlorodisulfanyl)(trifluoro)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chlorodisulfanyl)(trifluoro)methane is an organosulfur compound with the molecular formula CF3SSCl It is characterized by the presence of a trifluoromethyl group (CF3) attached to a disulfanyl group (SS) and a chlorine atom (Cl)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Chlorodisulfanyl)(trifluoro)methane typically involves the reaction of trifluoromethanesulfenyl chloride (CF3SCl) with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form trifluoromethanesulfonyl chloride (CF3SO2Cl) and other sulfur-containing compounds.
Reduction: Reduction of this compound can lead to the formation of trifluoromethanesulfenyl chloride (CF3SCl) and hydrogen sulfide (H2S).
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Trifluoromethanesulfonyl chloride (CF3SO2Cl)
Reduction: Trifluoromethanesulfenyl chloride (CF3SCl) and hydrogen sulfide (H2S)
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(Chlorodisulfanyl)(trifluoro)methane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Chlorodisulfanyl)(trifluoro)methane involves the interaction of its functional groups with target molecules. The trifluoromethyl group (CF3) is highly electronegative, which can influence the reactivity and stability of the compound. The disulfanyl group (SS) can undergo redox reactions, while the chlorine atom (Cl) can participate in substitution reactions. These interactions can lead to the formation of various products with different chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
- Trifluoromethanesulfenyl chloride (CF3SCl)
- Trifluoromethanesulfonyl chloride (CF3SO2Cl)
- Trifluoromethyl disulfide (CF3SSCF3)
Comparison:
- Trifluoromethanesulfenyl chloride (CF3SCl): This compound is similar in structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to (Chlorodisulfanyl)(trifluoro)methane.
- Trifluoromethanesulfonyl chloride (CF3SO2Cl): This compound is an oxidized form and is more reactive in oxidation reactions. It is commonly used as a sulfonating agent.
- Trifluoromethyl disulfide (CF3SSCF3): This compound has two trifluoromethyl groups and is more stable. It is used as a reagent in organic synthesis for the introduction of trifluoromethyl groups.
This compound stands out due to its unique combination of functional groups, making it a versatile reagent in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
53268-50-1 |
|---|---|
Molekularformel |
CClF3S2 |
Molekulargewicht |
168.6 g/mol |
IUPAC-Name |
trifluoromethylsulfanyl thiohypochlorite |
InChI |
InChI=1S/CClF3S2/c2-7-6-1(3,4)5 |
InChI-Schlüssel |
JVDVTDLDMFKWHY-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)SSCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



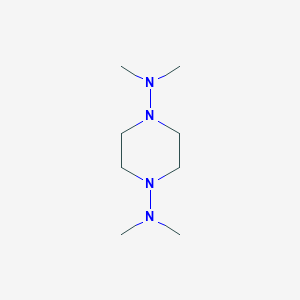

![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
-lambda~5~-phosphane](/img/structure/B14653864.png)
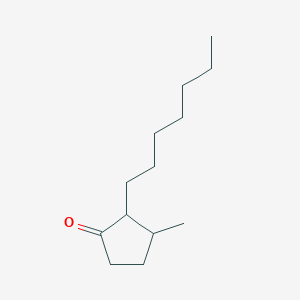
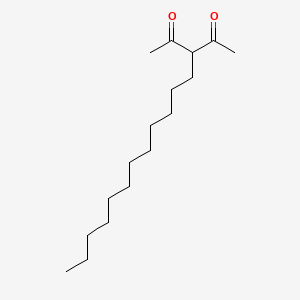

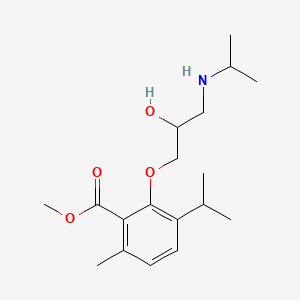
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)


